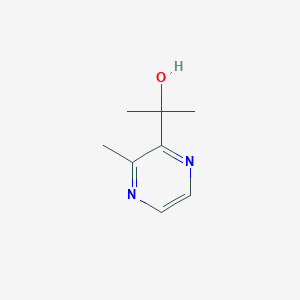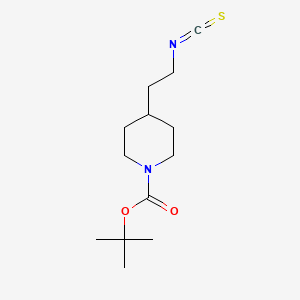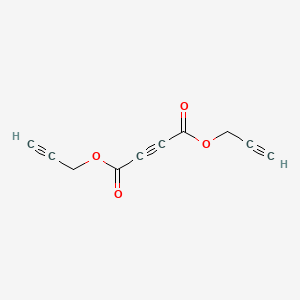
2-Butynedioic acid, di(2-propynyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynedioic acid, di(2-propynyl) ester is a chemical compound with the molecular formula C10H8O4 It is an ester derivative of 2-butynedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, di(2-propynyl) ester typically involves the esterification of 2-butynedioic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include toluene or dichloromethane
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butynedioic acid, di(2-propynyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butynedioic acid derivatives.
Reduction: Formation of di(2-propynyl) alcohol.
Substitution: Formation of substituted esters with various functional groups.
Scientific Research Applications
2-Butynedioic acid, di(2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butynedioic acid, di(2-propynyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release propargyl alcohol, which can then participate in various biochemical pathways. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and enzymes makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid, di(2-propenyl) ester: Similar ester derivative with propenyl groups instead of propynyl groups.
2-Butenedioic acid, dibutyl ester: Another ester derivative with butyl groups.
2-Butenedioic acid, bis(2-methylpropyl) ester: Ester derivative with 2-methylpropyl groups.
Uniqueness
2-Butynedioic acid, di(2-propynyl) ester is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and potential applications. The triple bond in the propynyl groups allows for unique interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
3154-91-4 |
|---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
bis(prop-2-ynyl) but-2-ynedioate |
InChI |
InChI=1S/C10H6O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,7-8H2 |
InChI Key |
VKORBUAULXCWCB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C#CC(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
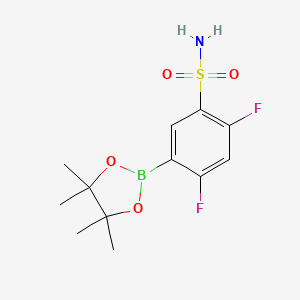
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)


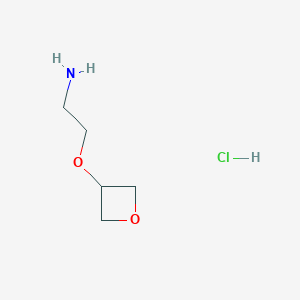
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
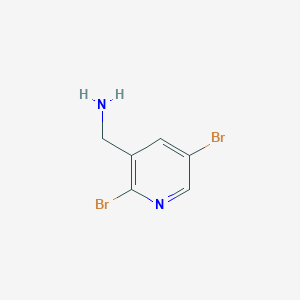
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)

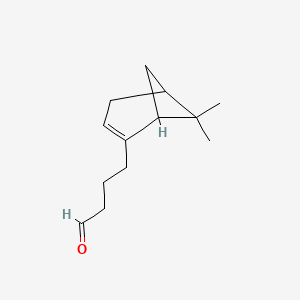
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
